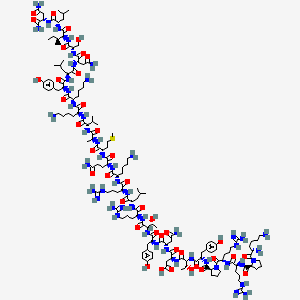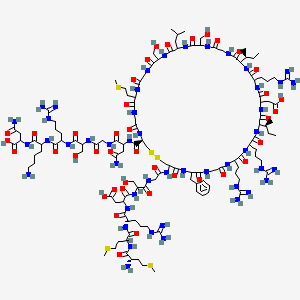
calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a useful research compound. Its molecular formula is C10H2CaF12O4 and its molecular weight is 454.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phytoremediation and Plant Stress Mitigation
Calcium plays significant roles in enhancing plant growth and resistance under heavy metal stress, such as cadmium (Cd). Research has shown that calcium can mitigate Cd toxicity in plants by improving growth, regulating metal uptake and translocation, enhancing photosynthesis, reducing oxidative damages, and controlling signal transduction (Huang et al., 2017).
Fruit Development and Ripening
The roles of calcium in fruit development and ripening are critical, functioning as a secondary messenger in various physiological processes. Studies have reviewed the comprehensive roles of calcium in regulating fruit physiology and ripening, highlighting the potential for future research in this area (Gao et al., 2019).
Environmental Remediation
Calcium-based materials, such as hydroxyapatite (Ca10(PO4)6(OH)2), have been identified as promising for the treatment of air, water, and soil pollution due to their adsorption capacities, ion-exchange capabilities, and thermal stability. This positions calcium compounds as valuable resources for environmental management and remediation (Ibrahim et al., 2020).
Material Science and Alloy Development
Calcium is utilized in modifying and alloying heavy metal alloys, including lead and copper, and has recently been used in light alloys based on aluminum and magnesium. The development of new calcium-containing aluminum alloys with improved properties such as reduced density, increased corrosion resistance, and enhanced performance properties has been reviewed (Наумова, 2018).
Analytical Techniques in Nutrient Analysis
Advances in the determination of calcium in complex matrices such as bovine milk, dairy products, and milk-based infant formulas have been significant, with methodologies evolving to enhance analytical performances and sample throughput. This is crucial for health, quality control, and research in understanding the nutritional content of these foods (Masotti et al., 2020).
Calcium in Cancer Research
Research has explored the association between calcium metabolism regulation and tumorigenesis, suggesting a complex relationship that depends on local concentrations of free calcium and the type of tissue involved. This area remains a promising field for further understanding the role of calcium in cancer initiation, promotion, and progression (Kadio et al., 2016).
Mecanismo De Acción
Target of Action
Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is vital in cell signaling, muscular contractions, bone health, and signaling cascades .
Mode of Action
Calcium moderates nerve and muscle performance via action potential threshold regulation . In hydrogen fluoride exposures, calcium provides a source of calcium ions to complex free fluoride ions and prevent or reduce toxicity .
Biochemical Pathways
Calcium dynamics and signaling pathways are modeled as cascades of biochemical reactions, both bimolecular reactions and enzyme reactions, and diffusion . More than 500 human proteins are known to bind or transport calcium . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .
Pharmacokinetics
Pharmacokinetic parameters of calcium such as area under the concentration—time curve (AUC) and maximum concentration (Cmax) are calculated considering the background calcium contents in volunteers . Calcium excretion with urine is assessed as clearance of creatinine, a calcium elimination factor . The dynamics of the content of parathormone (PTH), the main hormone regulating calcium homeostasis, are studied .
Result of Action
The JAK2-V617F mutation strongly alters the regulatory mechanism of EpoR/JAK2-dependent intracellular calcium balance, affecting baseline calcium levels, EPO-induced calcium entry, and PLCγ-1 signaling pathways .
Action Environment
Environmental factors can influence the action of calcium. For instance, the addition of urea into the culture medium provides an alkaline environment that is suitable for S. pasteurii . As compared to S. pasteurii cultivated without urea, S. pasteurii grown with urea showed faster growth and urease production, better shape, more negative surface charge, and higher biomineralization ability .
Propiedades
IUPAC Name |
calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Ca/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKDHPCUMMNGKK-PAMPIZDHSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2CaF12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)



